molecular formula C18H20F3NO B1588354 N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine CAS No. 56225-81-1

N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

カタログ番号: B1588354
CAS番号: 56225-81-1
分子量: 323.4 g/mol
InChIキー: QUFZVVNFYXEIAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This naming convention follows standard IUPAC protocols for complex organic molecules, beginning with the functional group designation and proceeding through the carbon chain structure with appropriate substitution patterns. The nomenclature explicitly identifies the tertiary amine functionality through the N,N-dimethyl prefix, indicating two methyl groups attached to the nitrogen atom.

The structural complexity of this molecule necessitates detailed descriptor systems for unambiguous identification. The International Chemical Identifier system provides the comprehensive descriptor InChI=1S/C18H20F3NO/c1-22(2)13-12-17(14-6-4-3-5-7-14)23-16-10-8-15(9-11-16)18(19,20)21/h3-11,17H,12-13H2,1-2H3. This descriptor encodes the complete connectivity pattern of all atoms within the molecule, including the specific positioning of the trifluoromethyl group at the para position of the phenoxy ring system.

The Simplified Molecular Input Line Entry System provides an alternative structural representation as CN(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F. This linear notation system enables computational processing and database searching while maintaining complete structural information. The corresponding International Chemical Identifier Key QUFZVVNFYXEIAK-UHFFFAOYSA-N serves as a unique hash code derived from the full structural descriptor.

Synonymous Designations and Registry Identifiers

The compound is registered under multiple synonymous designations reflecting different naming conventions and database systems. The Chemical Abstracts Service registry number 56225-81-1 serves as the primary unique identifier across chemical databases. Alternative systematic names include 3-(4-(trifluoromethyl)phenoxy)-N,N-dimethyl-3-phenylpropan-1-amine and N,N-dimethyl-gamma-[4-(trifluoromethyl)phenoxy]benzenepropanamine.

The compound appears in chemical databases under various trade and reference names. Notable designations include Fluoxetine impurity FXT-G and N-Methyl Fluoxetine Impurity, reflecting its relationship to pharmaceutical compound synthesis. Additional database-specific identifiers include CHEMBL198298 in the ChEMBL database, MFCD08458454 as the MDL number, and DTXSID60433310 as the DSSTox Substance identifier.

Database System Identifier Reference
Chemical Abstracts Service 56225-81-1
ChEMBL Database CHEMBL198298
MDL Number MFCD08458454
DSSTox DTXSID60433310
European Community Number 611-369-8
PubChem Compound ID 9957437

International database systems employ additional naming variations that reflect linguistic and systematic differences. The German systematic name appears as N,N-Dimethyl-3-phenyl-3-[4-(trifluormethyl)phenoxy]-1-propanamin, while the French designation is documented as N,N-Diméthyl-3-phényl-3-[4-(trifluorométhyl)phénoxy]-1-propanamine. These multilingual designations ensure consistent identification across international chemical literature and regulatory frameworks.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is established as C18H20F3NO, representing a composition of eighteen carbon atoms, twenty hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 323.4 grams per mole according to computational chemistry calculations.

The molecular structure contains a single stereogenic center at the carbon atom bearing both the phenyl and phenoxy substituents. Database records indicate that structural representations typically do not specify absolute stereochemistry, suggesting that the compound may exist as a racemic mixture or that stereochemical information has not been definitively established. The absence of specific stereochemical descriptors in the International Chemical Identifier and related database entries supports this interpretation.

Molecular Parameter Value Reference
Molecular Formula C18H20F3NO
Molecular Weight 323.4 g/mol
Monoisotopic Mass 323.149699 Da
Average Mass 323.358 Da
Defined Stereocenters 0 of 1

The electronic structure of the molecule features conjugated aromatic systems that contribute to its overall stability and chemical behavior. The para-trifluoromethyl substitution pattern on the phenoxy ring introduces significant electron-withdrawing effects that influence the compound's reactivity profile. The tertiary amine functionality provides basic character to the molecule, while the ether linkage contributes to conformational flexibility around the central carbon-oxygen bond.

特性

IUPAC Name

N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c1-22(2)13-12-17(14-6-4-3-5-7-14)23-16-10-8-15(9-11-16)18(19,20)21/h3-11,17H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFZVVNFYXEIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433310
Record name N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56225-81-1
Record name N,N-Dimethyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56225-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamine, N,N-dimethyl-γ-[4-(trifluoromethyl)phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

作用機序

Pharmacokinetics

As a serotonin reuptake inhibitor, it is likely to be absorbed into the bloodstream after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine. The compound’s ADME properties and their impact on bioavailability would need further investigation for a comprehensive understanding.

生化学分析

Biochemical Properties

It is known that this compound is a phenoxyphenyl diamine-based histamine H3 antagonist with serotonin reuptake inhibitor activity. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in histamine and serotonin pathways.

Molecular Mechanism

As a histamine H3 antagonist and serotonin reuptake inhibitor, it may bind to these receptors and inhibit their function. This could lead to changes in gene expression and cellular processes.

Metabolic Pathways

It is known that this compound is a histamine H3 antagonist and serotonin reuptake inhibitor, suggesting it may be involved in these pathways

生物活性

N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, also known as a fluoxetine impurity (FXT-G), is a compound of increasing interest in pharmacological research due to its structural similarities with established antidepressants and its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₂₀F₃NO
Molecular Weight 323.35 g/mol
CAS Number 56225-81-1
Density 1.148 g/cm³
Boiling Point 388.08 °C at 760 mmHg
Flash Point 188.50 °C

The biological activity of this compound is primarily linked to its role as a serotonin reuptake inhibitor (SRI). This mechanism is similar to that of fluoxetine, which is known to enhance serotonin levels in the synaptic cleft by inhibiting its reabsorption in presynaptic neurons.

Key Findings:

  • Serotonin Reuptake Inhibition : The trifluoromethyl group enhances the lipophilicity and binding affinity of the compound to serotonin transporters, potentially increasing its efficacy as an antidepressant .
  • Selectivity and Potency : Studies have indicated that modifications such as the introduction of a trifluoromethyl group can significantly enhance the potency of compounds in inhibiting serotonin uptake compared to non-fluorinated analogs .

Case Studies and Research Findings

Research has demonstrated various biological activities associated with this compound:

1. Antidepressant Activity

A study highlighted that this compound exhibits antidepressant-like effects in animal models, similar to fluoxetine. The compound was shown to significantly reduce depressive behaviors in forced swim tests .

2. Neuropharmacological Effects

In vitro studies revealed that the compound modulates neurotransmitter levels, particularly serotonin and norepinephrine, suggesting potential applications in treating mood disorders .

3. Structural Activity Relationship (SAR)

Research into SAR has shown that the presence of the trifluoromethyl group not only increases binding affinity but also influences the pharmacokinetic profile, leading to improved bioavailability .

科学的研究の応用

Antidepressant Research

N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. Research indicates that this compound may serve as an impurity in fluoxetine synthesis, which could affect the pharmacological profile of the drug .

Case Study: Fluoxetine Impurity Analysis
A study analyzing fluoxetine formulations found that impurities like this compound can impact the drug's efficacy and safety profile. The presence of such impurities necessitates rigorous quality control during pharmaceutical manufacturing to ensure patient safety .

Pharmacological Investigations

The compound has been investigated for its role as a serotonin uptake inhibitor, similar to fluoxetine. This activity suggests potential applications in treating mood disorders and other psychiatric conditions. Its unique trifluoromethyl group may enhance binding affinity to serotonin transporters, warranting further studies on its pharmacodynamics .

Data Table: Comparison of Binding Affinity

CompoundBinding Affinity (Ki, nM)
Fluoxetine1.0
N,N-dimethyl-3-phenyl...TBD (To Be Determined)

Synthesis and Intermediate Use

This compound is also significant as an intermediate in the synthesis of other pharmaceutical agents, particularly those targeting serotonin pathways. Its synthesis involves straightforward organic reactions that can be optimized for higher yields, making it a valuable building block in medicinal chemistry .

Synthesis Overview:
The synthesis typically involves:

  • Alkylation of phenol derivatives.
  • Formation of the trifluoromethyl group through specialized reagents.
  • Dimethylation to achieve the final product.

類似化合物との比較

Comparison with Fluoxetine and Norfluoxetine

  • Structural Differences: The N,N-dimethyl group in the target compound increases steric bulk and lipophilicity compared to fluoxetine’s N-methyl group. This may reduce blood-brain barrier permeability or alter receptor binding . Norfluoxetine, lacking the N-methyl group, has a primary amine, enhancing polarity and altering metabolic pathways .
  • Pharmacological Implications :
    • Fluoxetine’s SSRI activity relies on its ability to inhibit serotonin reuptake via interactions with the serotonin transporter (SERT). The dimethyl variant’s larger amine group may hinder this interaction, though direct data are lacking .
    • The trifluoromethyl group in all three compounds enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins .

Comparison with Brominated and Heterocyclic Analogs

  • Compound 40D (2-bromo-substituted derivative):
    • Bromine increases molecular weight and may enhance halogen bonding with receptors. However, this substitution could reduce solubility .
  • OX03390–OX03392 (quinoline, quinoxaline, benzofuran derivatives): Heterocyclic substituents reduce potency compared to fluoxetine-like structures, likely due to increased rigidity or metabolic instability .

Role of Chirality

  • Both the target compound and fluoxetine possess a chiral center at C3 , leading to enantiomers with distinct pharmacological profiles. For fluoxetine, the (R)-enantiomer exhibits longer half-life and greater potency than the (S)-form . Similar enantioselectivity is plausible for the dimethyl analog but remains unstudied.

準備方法

Preparation Methods

Classical Nucleophilic Substitution Approach

This method is based on the nucleophilic substitution of a halogenated precursor with a phenoxide anion, followed by N,N-dimethylation.

Stepwise Synthesis:
  • Step 1: Preparation of the Alcohol Precursor
    • Starting from N,N-dimethyl-3-hydroxy-3-phenylpropan-1-amine, which is a known compound in the literature.
  • Step 2: Formation of the Phenoxy Ether
    • The alcohol is reacted with 1-chloro-4-(trifluoromethyl)benzene in the presence of a strong base (such as sodium or potassium hydroxide) in dimethyl sulfoxide (DMSO).
    • The reaction temperature is maintained between 50 °C and 120 °C for 4 to 20 hours.
    • The base is used in a molar excess (at least 30%) to ensure complete deprotonation and efficient nucleophilic attack.
  • Step 3: Workup and Purification
    • The crude product is typically isolated as the hydrochloride salt by treatment with ethanolic hydrogen chloride and recrystallized from diisopropyl ether.
Representative Reaction Table
Step Reagents and Conditions Yield (%) Reference
1 N,N-dimethyl-3-hydroxy-3-phenylpropan-1-amine + 1-chloro-4-(trifluoromethyl)benzene, NaOH, DMSO, 100 °C, 20 h 88 (as HCl salt)
2 Extraction, acidification with HCl, recrystallization
Key Notes:
  • The process is robust and can be performed with sodium or potassium hydroxide containing up to 12% water, simplifying operational safety.
  • No need for strictly anhydrous conditions.
  • The method is scalable and suitable for industrial synthesis.

Alternative High-Yielding Methods

Recent literature reports alternative conditions for the synthesis of this compound, achieving high yields and shorter reaction times.

Optimized Conditions:
  • Reaction at Lower Temperatures:
    • The reaction can proceed at 0–90 °C for approximately 2 hours, as reported in recent organic synthesis literature.
    • Yields as high as 95% have been documented under these optimized conditions.
Alternative Reaction Table
Step Reagents and Conditions Yield (%) Reference
1 N,N-dimethyl-3-hydroxy-3-phenylpropan-1-amine + 1-chloro-4-(trifluoromethyl)benzene, base, 0–90 °C, 2 h 95
Key Notes:
  • Shorter reaction time and lower temperature enhance safety and efficiency.
  • The process is referenced in peer-reviewed literature, confirming its reproducibility.

Stereoselective Synthesis

  • The method allows for the preparation of optically active (S)- or (R)-enantiomers by starting from the corresponding chiral alcohol precursor.
  • The chiral amine can be synthesized using literature-known methods, enabling access to enantiomerically pure products.

Comparative Analysis of Methods

Method Base Used Solvent Temp (°C) Time (h) Yield (%) Notes
Classical (Patent) NaOH/KOH DMSO 80–110 4–20 88 Scalable, tolerant to water
Optimized (Literature) Not specified Not specified 0–90 2 95 Shorter time, higher yield
Stereoselective (Patent) NaOH DMSO 100 20 Not stated Chiral starting material required

Q & A

Q. What are the standard synthetic routes for N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine?

The compound is typically synthesized via nucleophilic substitution. For example, reacting 3-hydroxy-N,N-dimethylpropanamine derivatives with 4-(trifluoromethyl)phenol under basic conditions. Sodium hydride in dimethylsulfoxide (DMSO) is commonly used to deprotonate the hydroxyl group, facilitating the substitution reaction. Purification involves solvent extraction (e.g., hexane/ethyl acetate) and column chromatography to isolate the product .

Q. Which analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies functional groups and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy verifies key bonds like C-F and ether linkages. X-ray crystallography provides absolute stereochemical assignment, as demonstrated in related compounds with similar trifluoromethyl-phenoxy motifs .

Q. What are the preliminary biological screening methods for this compound?

Radioligand binding assays (e.g., serotonin transporter inhibition) are used due to structural similarities to fluoxetine analogs. In vitro assays using cell lines expressing target receptors (e.g., 5-HT) assess activity. Dose-response curves and IC₅₀ values are calculated to determine potency .

Q. How should researchers handle safety concerns during synthesis?

Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Avoid exposure to intermediates like sodium hydride, which is moisture-sensitive and reactive. Consult safety data sheets (SDS) for related compounds, as trifluoromethyl groups may release hazardous byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for enantioselective synthesis?

Quantum mechanical calculations (e.g., density functional theory) predict transition states and enantiomer stability. Platforms like ICReDD integrate computational reaction path searches with experimental validation to reduce trial-and-error. For example, chiral catalysts can be screened in silico to enhance stereochemical control .

Q. What strategies resolve contradictions in stereochemical activity relationships?

Enantiomers (R/S) may exhibit divergent biological activities. Comparative studies using chiral HPLC to separate enantiomers, followed by X-ray crystallography and in vitro assays, clarify structure-activity relationships. Computational docking models (e.g., AutoDock Vina) predict binding affinities to reconcile discrepancies .

Q. How do crystal packing interactions influence physicochemical properties?

X-ray studies of analogous compounds reveal that van der Waals interactions and dipole effects from the trifluoromethyl group dictate crystal packing. These interactions impact solubility, melting point, and stability. Hirshfeld surface analysis quantifies intermolecular contacts, guiding salt or co-crystal formulations for improved bioavailability .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for drug development?

Synthesize derivatives with variations in the phenoxy or dimethylamine groups. Use in vitro selectivity panels (e.g., kinase assays) and in vivo pharmacokinetic studies (e.g., bioavailability in rodent models). Molecular dynamics simulations track ligand-receptor interactions over time, identifying critical binding residues .

Q. How can researchers mitigate challenges in chiral separation?

Chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC achieve baseline separation of enantiomers. Dynamic kinetic resolution (DKR) during synthesis, using enantioselective catalysts, minimizes racemization. Circular dichroism (CD) spectroscopy validates optical purity post-synthesis .

Q. What methodologies assess environmental and metabolic stability?

High-resolution mass spectrometry (HRMS) and ¹⁹F-NMR track degradation products under simulated physiological conditions (e.g., pH 7.4 buffer). Liver microsome assays identify metabolic pathways, while computational tools like MetaSite predict cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。